molecular formula C24H18N4O3 B5563650 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide

Cat. No. B5563650
M. Wt: 410.4 g/mol
InChI Key: QRISVVFLYTWCKJ-AFUMVMLFSA-N
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Description

“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide” is a chemical compound that has been synthesized as part of a series of novel antimicrobial chemotherapeutic agents . It is a derivative of (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine .


Synthesis Analysis

The compound was synthesized as part of a series of fifteen (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized using various techniques including FTIR, NMR (1H or 13C), and Mass spectroscopy . The compound was found to be a light yellow colored solid with a molecular formula of C28H19N7O4S .


Physical And Chemical Properties Analysis

The compound is a light yellow colored solid . It has a melting point of 228–230 °C . The compound has a molecular formula of C28H19N7O4S and a molecular weight of 332.409 .

Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Dynamics

Research on similar pyrazole derivatives, such as N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has shown significant industrial and biological importance. Extensive quantum chemical studies reveal insights into the molecule's geometry, electronic structure, and vibrational spectroscopy, highlighting its potential in fields like nonlinear optics (NLO) and molecular docking. These compounds exhibit potential as CDK2 inhibitors, emphasizing their relevance in drug design and molecular interaction studies (Pillai et al., 2017).

Antimicrobial Evaluation

Another study on novel pyrazole integrated 1,3,4-oxadiazoles, synthesized from similar compounds, demonstrates potent antimicrobial properties. This research indicates that these compounds, including variations of the pyrazole structure, can serve as effective antimicrobial agents against various bacteria and fungi, with specific compounds showing high efficacy (Ningaiah et al., 2014).

Supramolecular Assemblies

The formation of supramolecular assemblies utilizing pyrazoles, such as benzene-1,3,5-tricarboxylic acid with substituted pyrazoles, showcases the adaptability of these compounds in creating diverse molecular frameworks. This adaptability is crucial for developing advanced materials and understanding molecular recognition processes (Singh et al., 2015).

Antihistaminic Agents

The synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives and their evaluation as antihistaminic agents present an application of pyrazole derivatives in pharmaceuticals. These compounds exhibit significant antihistaminic activity, suggesting their potential in developing new therapeutics for allergic reactions (Sridevi et al., 2010).

Molecular Docking and Spectroscopic Studies

The synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide highlight the potential of pyrazole derivatives in molecular docking studies aimed at identifying potential anti-diabetic agents. This research demonstrates the utility of these compounds in drug discovery, particularly in designing inhibitors for specific proteins involved in diseases (Karrouchi et al., 2021).

Future Directions

The compound was synthesized as part of a series of novel antimicrobial chemotherapeutic agents . Future research could focus on further exploring its antimicrobial properties and potential applications in chemotherapy. Additionally, more studies could be conducted to understand its mechanism of action and chemical reactions.

properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c29-24(18-11-12-21-22(13-18)31-16-30-21)26-25-14-19-15-28(20-9-5-2-6-10-20)27-23(19)17-7-3-1-4-8-17/h1-15H,16H2,(H,26,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRISVVFLYTWCKJ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide

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